Cellular Antiproliferative Potency: Mastl-IN-2 vs. MKI-1
Mastl-IN-2 demonstrates a 3,536-fold greater antiproliferative potency in human epithelial MIA PaCa cancer cells compared to the first-generation MASTL inhibitor MKI-1 in its respective kinase assay .
| Evidence Dimension | Inhibition of cancer cell proliferation (IC50) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | MKI-1: 9.9 µM (9,900 nM) in MASTL kinase assay |
| Quantified Difference | 3,536-fold more potent |
| Conditions | MIA PaCa human epithelial cancer cell line for Mastl-IN-2; MASTL kinase assay for MKI-1 |
Why This Matters
The superior potency of Mastl-IN-2 at low nanomolar concentrations enables robust target engagement and phenotypic effects in cellular models at lower compound concentrations, reducing the risk of off-target toxicity and solvent-related artifacts.
